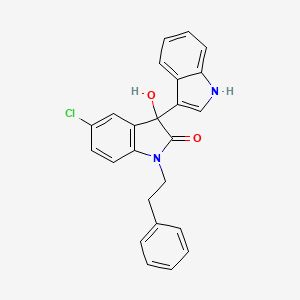
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one
説明
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one, also known as AI-2, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. AI-2 is a heterocyclic organic compound that contains an imidazole ring and a thione group. In
科学的研究の応用
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been extensively studied for its potential applications in various fields such as agriculture, food industry, and medicine. It is known to be a quorum-sensing molecule that plays a crucial role in microbial communication and biofilm formation. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been found to regulate the expression of virulence genes in many pathogenic bacteria, making it a potential target for the development of novel antibacterial agents. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has also been shown to enhance plant growth and resistance to various stresses, making it a promising candidate for agricultural applications.
作用機序
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one acts as a signal molecule that regulates gene expression in bacteria through a process called quorum sensing. Quorum sensing is a mechanism that allows bacteria to communicate with each other and coordinate their behavior based on the population density. 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is produced by many bacterial species and is recognized by a receptor protein called LuxP/LsrB, which activates a signaling pathway that leads to the regulation of gene expression.
Biochemical and Physiological Effects
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has been shown to have various biochemical and physiological effects on different organisms. In bacteria, it regulates the expression of virulence genes, biofilm formation, and motility. In plants, it enhances growth, induces stress tolerance, and activates the defense response. In mammals, it has been found to have anti-inflammatory and antitumor properties.
実験室実験の利点と制限
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has several advantages for lab experiments, including its ability to regulate gene expression in bacteria, its stability, and its ease of synthesis. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
将来の方向性
3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one has many potential applications in various fields, and future research should focus on exploring its full potential. Some of the possible future directions include:
1. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one-based antibacterial agents that target quorum sensing pathways in pathogenic bacteria.
2. Studying the role of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one in plant-microbe interactions and its potential as a plant growth enhancer.
3. Investigating the use of 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one as a therapeutic agent for inflammatory and neoplastic diseases.
4. Developing 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one biosensors for the detection of bacterial pathogens in food and environmental samples.
Conclusion
In conclusion, 3-(4-acetylphenyl)-5-isopropyl-2-mercapto-3,5-dihydro-4H-imidazol-4-one is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. Its ability to regulate gene expression in bacteria and its stability make it an attractive target for the development of novel antibacterial agents and plant growth enhancers. Further research is needed to fully understand its mechanism of action and explore its full potential.
特性
IUPAC Name |
3-(4-acetylphenyl)-5-propan-2-yl-2-sulfanylideneimidazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-8(2)12-13(18)16(14(19)15-12)11-6-4-10(5-7-11)9(3)17/h4-8,12H,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXCUWFWRXYCAEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N(C(=S)N1)C2=CC=C(C=C2)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-acetylphenyl)-5-(propan-2-yl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-ethyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4082827.png)
![1-({[1-(1-adamantyl)ethyl]amino}carbonothioyl)-4-piperidinecarboxamide](/img/structure/B4082837.png)
![2-[(5-butyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N-(2-methoxyphenyl)butanamide](/img/structure/B4082843.png)
![6-amino-4-(5-bromo-2-hydroxyphenyl)-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4082850.png)
![4-(4-methoxyphenyl)-N-[4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)phenyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082860.png)
![N-(4-{[butyl(methyl)amino]carbonyl}phenyl)-4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B4082869.png)
![2,4-dichloro-N-{1-[5-({2-[(4-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B4082877.png)
![2-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4082889.png)
![N-benzyl-4-fluoro-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B4082896.png)
![4-(3-methyl-1,2,3,4-tetrahydrobenzo[a]phenanthridin-5-yl)-1,3-benzenediol](/img/structure/B4082909.png)
![1-(2-fluorophenyl)-4-{4-[(4-methyl-1-piperidinyl)sulfonyl]benzoyl}piperazine](/img/structure/B4082916.png)
![2-[(1-allyl-6-amino-4-oxo-1,4-dihydro-2-pyrimidinyl)thio]-N-(4-chlorophenyl)propanamide](/img/structure/B4082920.png)

![1-[1-(2-fluoro-5-methoxybenzyl)-3-piperidinyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B4082928.png)